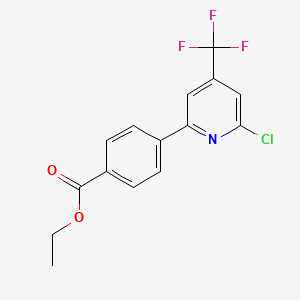
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester
Descripción general
Descripción
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester is a useful research compound. Its molecular formula is C15H11ClF3NO2 and its molecular weight is 329.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester, with the molecular formula and CAS number 1311278-42-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 329.7 g/mol
- Molecular Structure : The presence of a trifluoromethyl group and a chloro substituent on the pyridine ring is believed to enhance biological activity by influencing lipophilicity and electronic properties.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The presence of the trifluoromethyl group in this compound may improve its interaction with microbial membranes, thereby increasing its efficacy against various pathogens.
2. Enzyme Inhibition
Studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been noted that similar compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
3. Antitumor Activity
The compound's structure suggests potential antitumor activity. Trifluoromethylated compounds have been shown to interact with cellular pathways involved in cancer progression. Preliminary studies have indicated that derivatives of this compound may induce apoptosis in cancer cells through modulation of signaling pathways.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Lipophilicity : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability.
- Electrophilic Character : The presence of chlorine may impart electrophilic character, allowing for interactions with nucleophilic sites in biological macromolecules.
- Receptor Interaction : Potential interactions with specific receptors involved in signaling pathways related to inflammation and cancer.
Case Studies
Several studies have explored the biological activity of related compounds:
Propiedades
IUPAC Name |
ethyl 4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-2-22-14(21)10-5-3-9(4-6-10)12-7-11(15(17,18)19)8-13(16)20-12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAOGTTUJNKXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















